molecular formula C9H9FO3 B8150962 Methyl 2-(4-fluoro-3-hydroxyphenyl)acetate

Methyl 2-(4-fluoro-3-hydroxyphenyl)acetate

Cat. No.: B8150962
M. Wt: 184.16 g/mol
InChI Key: OZWVNPXTZINRCX-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluoro-3-hydroxyphenyl)acetate is an aromatic ester characterized by a phenyl ring substituted with a hydroxyl (-OH) group at the 3-position and a fluorine (-F) atom at the 4-position, linked to a methyl ester moiety. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules, particularly in drug precursor synthesis. Its fluorine substitution enhances metabolic stability and lipophilicity, while the hydroxyl group contributes to hydrogen-bonding interactions, influencing solubility and reactivity .

Properties

IUPAC Name

methyl 2-(4-fluoro-3-hydroxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWVNPXTZINRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-fluoro-3-hydroxyphenyl)acetate typically involves the esterification of (4-Fluoro-3-hydroxyphenyl) acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluoro-3-hydroxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of (4-Fluoro-3-oxophenyl) acetic acid or (4-Fluoro-3-hydroxyphenyl) acetic acid.

    Reduction: Formation of (4-Fluoro-3-hydroxyphenyl) ethanol.

    Substitution: Formation of various substituted phenylacetic acid esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-fluoro-3-hydroxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(4-fluoro-3-hydroxyphenyl)acetate exerts its effects involves interactions with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The fluorine atom can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogues of methyl 2-(4-fluoro-3-hydroxyphenyl)acetate, highlighting substituent variations and their implications:

Compound Name CAS No. Substituents Ester Group Key Properties/Applications References
This compound - 4-F, 3-OH Methyl Potential drug intermediate
Methyl 2-(2-hydroxyphenyl)acetate 22446-37-3 2-OH Methyl Synthetic precursor; lower polarity
Methyl 2-(4-hydroxy-3-methylphenyl)acetate 64360-47-0 4-OH, 3-CH3 Methyl Reduced solubility vs. 3-OH analogues
Ethyl 2-(3-amino-4-hydroxyphenyl)acetate - 3-NH2, 4-OH Ethyl Antibacterial/anticancer intermediate
2-(4-Fluoro-3-hydroxyphenyl)-2-oxoacetic acid - 4-F, 3-OH, α-keto group N/A Reactive intermediate
Key Observations:

Substituent Position: The 3-OH group in the target compound enhances hydrogen bonding compared to 2-OH analogues (e.g., methyl 2-(2-hydroxyphenyl)acetate), which may improve aqueous solubility . 4-Fluorine substitution increases lipophilicity and metabolic stability, as seen in fluorinated azo dyes with enhanced carcinogenicity .

Amino substitution (e.g., ethyl 2-(3-amino-4-hydroxyphenyl)acetate) introduces basicity, enabling interactions with biological targets in antimicrobial agents .

Ester Group: Ethyl esters (e.g., ethyl 2-(3-amino-4-hydroxyphenyl)acetate) may exhibit slower hydrolysis rates compared to methyl esters, affecting bioavailability .

Physicochemical Properties

Limited experimental data are available for this compound, but comparisons can be inferred from analogues:

  • Solubility : The 3-OH and 4-F substituents likely confer moderate aqueous solubility, balancing hydrophilic (OH) and lipophilic (F) contributions. In contrast, methyl 2-(4-hydroxy-3-methylphenyl)acetate (3-CH3) is more hydrophobic .
  • Stability : Fluorine’s electron-withdrawing effect stabilizes the ester group against hydrolysis, similar to fluorinated azo dyes with prolonged metabolic persistence .

Biological Activity

Methyl 2-(4-fluoro-3-hydroxyphenyl)acetate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a fluorine atom and a hydroxyl group on the aromatic ring. Its chemical formula is C9H10FO3C_9H_{10}FO_3. The specific positioning of these functional groups contributes to its unique reactivity and biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl and fluorine groups allow for the formation of hydrogen bonds, which can modulate biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It can bind to receptors, potentially influencing signal transduction pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
C. albicans0.0048 mg/mL

These findings suggest that the compound could be developed as a potential antimicrobial agent, particularly against resistant strains.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in lipopolysaccharide (LPS)-stimulated THP-1 cells. This suggests a potential role in managing inflammatory diseases.

Case Studies

  • In Vivo Studies : A comparative study using immunocompromised mouse models demonstrated that this compound effectively reduced tumor growth by modulating immune responses.
  • Cytotoxicity Tests : Cytotoxicity assays revealed that at higher concentrations, the compound exhibited significant cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

Compound Activity IC50 Value
Methyl 2-(3-amino-4-hydroxyphenyl)acetateModerate cytotoxicity7.15 µM
Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochlorideHigh cytotoxicity2.45 µM

This comparison underscores the distinct biological profile of this compound relative to its analogs.

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